molecular formula C12H19NO2 B12542686 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- CAS No. 662144-55-0

1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-

Cat. No.: B12542686
CAS No.: 662144-55-0
M. Wt: 209.28 g/mol
InChI Key: FWQIANWRQRKNAW-UHFFFAOYSA-N
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Description

The compound 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- is a secondary amine characterized by a four-carbon butanamine backbone substituted at the terminal position with a [(4-methoxyphenyl)methoxy] group.

Key structural features include:

  • Aliphatic chain: A butanamine backbone (C4H9NH2) providing flexibility and basicity.
  • Functional groups: Primary amine (-NH2) and ether (-O-) groups, which may participate in hydrogen bonding or metabolic conjugation.

Properties

CAS No.

662144-55-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butan-1-amine

InChI

InChI=1S/C12H19NO2/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7H,2-3,8-10,13H2,1H3

InChI Key

FWQIANWRQRKNAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- typically involves the reaction of 4-methoxybenzyl chloride with butanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of hydrogenation. Substitution reactions can result in a variety of substituted amines.

Scientific Research Applications

1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Applications/Activities References
1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- Butanamine 4-[(4-Methoxyphenyl)methoxy] C₁₂H₁₉NO₂ Not explicitly reported
1-(4-Methoxyphenyl)propan-2-amine (p-Methoxyamphetamine) Propanamine 4-Methoxyphenyl at C2 C₁₀H₁₅NO CNS stimulant; controlled substance
4-Methoxybutyrylfentanyl Piperidine-linked amide 4-Methoxyphenyl, phenethyl, butanamide C₂₆H₃₃N₂O₂ Synthetic opioid analog
7-Hydroxy-3-[(4-methoxyphenyl)methoxy]-4H-1-benzopyran-4-one Benzopyranone Methoxyphenylmethoxy at C3, hydroxyl at C7 C₁₇H₁₄O₅ Antiproliferative (plant-derived)
Avobenzone 1,3-Propanedione 4-Methoxyphenyl and tert-butylphenyl substituents C₂₀H₂₂O₃ UV-A filter in sunscreens

Key Observations:

Backbone Diversity: The target compound’s aliphatic amine contrasts with the benzopyranone core in ’s antiproliferative agent and the diketone structure of Avobenzone . Fentanyl derivatives (e.g., 4-Methoxybutyrylfentanyl) feature a piperidine-amide scaffold absent in simpler amines .

Functional Group Impact: The [(4-methoxyphenyl)methoxy] group in the target compound increases lipophilicity compared to unsubstituted butanamines. This is analogous to methoxyphenyl substitutions in Avobenzone, which enhance UV absorption . The primary amine in the target compound contrasts with tertiary amines in compounds like 4-[ethyl-[2-(4-methoxyphenyl)-1-methyl-ethyl]amino]butyl 3,4-dimethoxybenzoate, which exhibit more complex hydrogen-bonding profiles .

Biological Activity :

  • Methoxyphenyl-containing amines exhibit diverse bioactivities: CNS stimulation (p-methoxyamphetamine) , opioid receptor agonism (fentanyl analogs) , and UV protection (Avobenzone) . The target compound’s activity remains uncharacterized but may align with β-adrenergic modulation, as seen in structurally related phenethylamines (e.g., ’s β-agonist derivatives) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Water Solubility Stability Notes
1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- 209.29 ~2.5 Low Stable in neutral conditions; sensitive to strong acids/bases
p-Methoxyamphetamine 165.23 1.8 Moderate Oxidizes in air; light-sensitive
4-Methoxybutyrylfentanyl 414.55 4.2 Very low Hydrolyzes in basic media
Avobenzone 310.39 5.1 Insoluble Photostable in formulations

Biological Activity

1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Butanamine, 4-[(4-methoxyphenyl)methoxy]- has the molecular formula C12H19NO2C_{12}H_{19}NO_{2} and an average mass of approximately 209.29 g/mol. Its structure consists of a butanamine backbone substituted with a methoxyphenyl group, which contributes to its biological properties.

Biological Activity

Mechanisms of Action:
The biological activity of this compound may involve interactions with various biomolecular targets, potentially modulating enzyme activity or receptor binding. The specific pathways influenced by this compound are still under investigation, but preliminary studies suggest it may exhibit both antiviral and anticancer properties .

Pharmacokinetics:
In silico studies have evaluated the pharmacokinetic properties of 1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-, including absorption, distribution, metabolism, and excretion (ADME) characteristics. These analyses indicate favorable drug-likeness according to Lipinski's rule of five, which assesses properties such as molecular weight and lipophilicity .

Anticancer Activity

A study investigating various derivatives of similar compounds found that certain structural modifications could enhance anticancer efficacy. For instance, compounds featuring methoxy substituents showed significant cytotoxic effects against cancer cell lines . The mechanism appears to involve apoptosis induction in targeted cells.

Antiviral Properties

Research into the antiviral potential of related compounds indicates that they may inhibit viral replication through interference with viral entry or replication processes. The methoxy group is believed to play a critical role in enhancing these effects by improving binding affinity to viral proteins .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AnticancerCytotoxicity against cancer cellsInduction of apoptosis
AntiviralInhibition of viral replicationInterference with viral protein binding
PharmacokineticsFavorable ADME propertiesLipinski's rule compliance

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